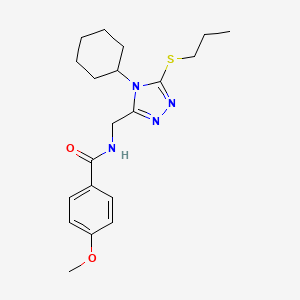
N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H28N4O2S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to show a broad spectrum of pharmacological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Based on the structural similarity to other 1,2,4-triazole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and various metabolic processes .
Result of Action
Similar compounds have been reported to exhibit cytotoxic and antiproliferative effects, indicating their potential use in cancer therapy .
生物活性
N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and various biological activities, including antiproliferative, antibacterial, and antioxidative effects.
Chemical Structure and Properties
The molecular formula of this compound is C20H28N4O2S, with a molecular weight of 388.53 g/mol. Its structure features a triazole ring linked to a methoxybenzamide moiety, which may influence its biological properties.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the methoxybenzamide group. The synthesis typically employs standard organic chemistry techniques such as nucleophilic substitution and condensation reactions.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 3.7 |
| HEK 293 | 5.3 |
These values suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.
Antibacterial Activity
In addition to its antiproliferative properties, the compound has shown promising antibacterial activity. It was tested against several bacterial strains with the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 12 |
These results indicate that this compound could be a candidate for further development as an antibacterial agent.
Antioxidative Activity
The antioxidative capacity of the compound was evaluated using various spectroscopic methods. The results showed that it possesses significant antioxidative properties compared to standard antioxidants like butylated hydroxytoluene (BHT). This activity is crucial as it may contribute to its overall biological efficacy by reducing oxidative stress in cells.
The mechanism underlying the biological activities of this compound is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical models:
- MCF-7 Cell Line Study : In vitro experiments showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity.
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor size compared to control groups.
特性
IUPAC Name |
N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-3-13-27-20-23-22-18(24(20)16-7-5-4-6-8-16)14-21-19(25)15-9-11-17(26-2)12-10-15/h9-12,16H,3-8,13-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAZHIJDBRELEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













